molecular formula C12H21N3 B13630830 3-(2-Cyclopentylethyl)-1,4-dimethyl-1h-pyrazol-5-amine

3-(2-Cyclopentylethyl)-1,4-dimethyl-1h-pyrazol-5-amine

Cat. No.: B13630830
M. Wt: 207.32 g/mol
InChI Key: GFACGCLKPJXOAO-UHFFFAOYSA-N
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Description

3-(2-Cyclopentylethyl)-1,4-dimethyl-1h-pyrazol-5-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with cyclopentylethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclopentylethyl)-1,4-dimethyl-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-cyclopentylethanamine with 1,4-dimethyl-1H-pyrazole-5-carboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclopentylethyl)-1,4-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Cyclopentylethyl)-1,4-dimethyl-1h-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Cyclopentylethyl)-1,4-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Cyclopentylethyl)-1,4-dimethyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of cyclopentylethyl and dimethyl groups makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

5-(2-cyclopentylethyl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-9-11(14-15(2)12(9)13)8-7-10-5-3-4-6-10/h10H,3-8,13H2,1-2H3

InChI Key

GFACGCLKPJXOAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1CCC2CCCC2)C)N

Origin of Product

United States

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